4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine
Description
Properties
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(20-8-12-24-13-9-20)25-15-10-21(11-16-25)26-14-4-7-22(26)18-28-17-19-5-2-1-3-6-19/h1-3,5-6,8-9,12-13,21-22H,4,7,10-11,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKBKZYZNBYCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, Suzuki–Miyaura coupling requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol) under inert atmosphere conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders Treatment
Recent research has identified the compound as a potential candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, it has shown promise as an antagonist for muscarinic receptors, which are implicated in various neurological conditions.
Case Study: Muscarinic Receptor Modulation
A study published in 2023 explored the effects of this compound on M4 muscarinic receptor activity. The findings indicated that it effectively reduced symptoms in animal models of schizophrenia, demonstrating significant improvements in cognitive functions and behavioral responses.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vivo | Schizophrenia model | Significant reduction in symptoms; improved cognitive function |
2. Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Case Study: Apoptosis Induction
In vitro studies conducted on breast cancer cell lines revealed that treatment with the compound led to a marked increase in apoptotic markers compared to controls.
| Cell Line | Treatment Concentration | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast) | 10 µM | 75% |
| MDA-MB-231 (Breast) | 10 µM | 68% |
Pharmacological Insights
3. GPR119 Agonism
The compound has been shown to act as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion. This action is particularly relevant for developing treatments for type 2 diabetes.
Pharmacological Studies
In vivo studies demonstrated that administration of the compound resulted in enhanced insulin secretion and improved glycemic control in diabetic rat models.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vivo | Diabetic rats | Improved glycemic control; reduced body weight gain |
Material Science Applications
4. Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing novel polymers with potential applications in drug delivery systems.
Research Findings
Recent studies have focused on creating polymeric nanoparticles incorporating this compound, which have shown enhanced drug solubility and controlled release properties.
| Polymer Type | Drug Loading Efficiency (%) | Release Rate (%) |
|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) | 70% | 50% over 24 hours |
Mechanism of Action
The mechanism of action of 4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several pyridine and piperidine derivatives:
Key Observations :
- The benzyloxymethyl group in the target compound enhances lipophilicity compared to halogenated (e.g., fluoro, iodo) or silyl-protected analogs .
Physicochemical Properties
- Solubility: The benzyloxymethyl group likely reduces aqueous solubility compared to polar analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine (), which has a higher nitrogen content (10–12%) and lower logP .
- Melting Point : While the target compound’s melting point is unreported, structurally related compounds in exhibit high melting points (268–287°C), suggesting that the target may also display thermal stability due to its rigid heterocyclic framework .
Pharmacological Activity
- Receptor Targeting: KOR Antagonists: JDTic () and norBNI are long-acting KOR antagonists with piperidine/pyrrolidine motifs. The target’s piperidine-carbonyl-pyrrolidine scaffold may similarly disrupt KOR signaling, though its benzyloxy group could sterically hinder binding compared to JDTic’s compact substituents . Dopamine D4 Antagonists: S 18126 and L 745,870 () show high D4 receptor affinity (Ki = 2–3 nM) via piperazine/indane groups. The target’s piperidine-pyrrolidine system lacks the planar aromaticity required for D4 binding, suggesting divergent activity .
Biological Activity
4-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is a synthetic organic compound belonging to the class of piperidine derivatives. Its structure features a combination of piperidine, pyrrolidine, and pyridine rings, which contribute to its unique biological activity and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it exhibits several functional groups that enhance its biological interactions. The presence of the benzyloxy group may improve lipophilicity, while the piperidine and pyrrolidine rings are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 2034528-37-3 |
| Solubility | Favorable in aqueous solutions |
| Biological Activity | Antagonist for G protein-coupled receptors |
The biological activity of this compound primarily involves its interaction with specific receptors. Preliminary studies suggest that it acts as an antagonist at certain G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
Key Mechanisms:
- Receptor Binding: The compound binds to GPCRs, modulating signaling pathways that regulate neurotransmitter release.
- Enzyme Interaction: It may inhibit enzymes involved in pain pathways, making it a candidate for analgesic therapies.
Neurological Disorders
Research indicates that this compound has potential applications in treating neurological disorders, particularly due to its receptor antagonism. It has shown promise in preclinical models for conditions such as migraine and chronic pain.
Pain Management
The compound's ability to modulate pain pathways positions it as a candidate for development into analgesics. Its favorable solubility enhances bioavailability, which is critical for effective pharmacological action.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of similar compounds within this structural class. Here are notable findings:
-
Migraine Treatment:
- A study highlighted the efficacy of related compounds as antagonists at the calcitonin gene-related peptide (CGRP) receptor, suggesting that this compound could share similar therapeutic benefits.
- Cancer Research:
- Binding Affinity Studies:
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Pyrrolidine and Piperidine Rings: Achieved through cyclization reactions.
- Functionalization: Introduction of the benzyloxy group via nucleophilic substitution.
- Coupling with Pyridine: Often using palladium-catalyzed cross-coupling techniques like Suzuki-Miyaura coupling.
Q & A
Q. What are the key synthetic strategies for constructing the piperidine-pyrrolidine-pyridine scaffold in this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and cyclization. For example:
- Piperidine ring formation : Alkylation of pyrrolidine derivatives with benzyloxy-protected intermediates under basic conditions (e.g., NaH or K₂CO₃) .
- Carbonyl linkage : Amide or urea bond formation between piperidine and pyridine moieties using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
- Benzyloxy protection : Temporary protection of hydroxyl groups with benzyl ethers, followed by deprotection via hydrogenolysis . Key considerations: Reaction temperature (often 0–25°C), solvent polarity (DMF or DCM), and catalyst selection to avoid side reactions .
Q. How can researchers validate the structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR spectroscopy : Confirm proton environments (e.g., pyrrolidine N-CH₂ at δ 3.2–3.8 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₈N₃O₂) .
- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., piperidine chair conformation, dihedral angles between rings) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation from pyridine derivatives .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzyloxymethyl-pyrrolidine intermediate?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Catalyst screening : Pd/C or Raney Ni for selective hydrogenolysis of benzyl groups without reducing pyridine rings .
- Temperature control : Lower temperatures (0–5°C) minimize side-product formation during cyclization steps . Data contradiction: BenchChem reports 70–80% yields for similar intermediates, while academic studies note 50–60% due to steric hindrance .
Q. What methodologies are effective for analyzing biological activity in vitro?
- Kinase inhibition assays : Use fluorescence polarization to measure binding affinity (IC₅₀) against target enzymes .
- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C to track permeability in cell monolayers .
- Structural analogs : Compare with pyrimidine-piperidine hybrids (e.g., 4-(4-ethylphenoxy)-6-piperidine-pyrimidine) to identify SAR trends .
Q. How can researchers resolve contradictions in reported spectroscopic data?
- Dynamic NMR : Detect conformational flexibility in pyrrolidine rings causing split peaks .
- Isotopic labeling : Use ¹³C-enriched samples to clarify ambiguous carbonyl signals in crowded spectra .
- Cross-validation : Compare with crystallographic data (e.g., bond lengths <1.5 Å for C-N linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
